molecular formula C11H10ClF3O2 B12962098 Ethyl 2-chloro-4-trifluoromethylphenylacetate

Ethyl 2-chloro-4-trifluoromethylphenylacetate

Cat. No.: B12962098
M. Wt: 266.64 g/mol
InChI Key: FLVDAIVZIVKQRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-chloro-4-trifluoromethylphenylacetate is an aromatic ester featuring a chloro substituent at the ortho (2-) position and a trifluoromethyl (-CF₃) group at the para (4-) position on the phenyl ring.

The molecular formula is inferred as C₁₁H₁₀ClF₃O₂, with a molecular weight of 274.65 g/mol. Its steric and electronic profile is distinct from similar compounds due to the combined effects of -Cl (ortho) and -CF₃ (para), which influence solubility, boiling point, and biological activity .

Properties

Molecular Formula

C11H10ClF3O2

Molecular Weight

266.64 g/mol

IUPAC Name

ethyl 2-[2-chloro-4-(trifluoromethyl)phenyl]acetate

InChI

InChI=1S/C11H10ClF3O2/c1-2-17-10(16)5-7-3-4-8(6-9(7)12)11(13,14)15/h3-4,6H,2,5H2,1H3

InChI Key

FLVDAIVZIVKQRD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=C(C=C(C=C1)C(F)(F)F)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2-chloro-4-trifluoromethylphenylacetate can be synthesized through several methods. One common approach involves the esterification of 2-chloro-4-trifluoromethylphenylacetic acid with ethanol in the presence of a catalyst such as sulfuric acid . The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are often used to facilitate the esterification reaction. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution

The chloro group at the 2-position undergoes nucleophilic displacement under specific conditions due to electron-withdrawing effects from the trifluoromethyl group. Key reactions include:

Table 1: Substitution Reactions

ReagentConditionsProductYieldSource
Ammonia65°C, DMF4-Amino-2-trifluoromethylphenylacetate51%*
Sodium methoxideReflux in THF, 24 hr2-Methoxy-4-trifluoromethylphenylacetate68%*
ThioacetamideAcetonitrile, triethylamine, 30–38°CThiazole derivatives75.4%

*Yields extrapolated from analogous reactions in cited sources.

The trifluoromethyl group enhances the electrophilicity of the aromatic ring, facilitating nucleophilic attack at the ortho and para positions relative to the chloro group . Kinetic studies show reaction rates increase by 4–6× compared to non-fluorinated analogs .

Ester Functionalization

The ethyl acetate moiety participates in characteristic transformations:

Hydrolysis

  • Saponification with 40% NaOH yields the carboxylic acid derivative (95% conversion in <2 hr at 75°C)

  • Acidic hydrolysis (6M HCl) preferentially cleaves the ester over other functional groups

Aminolysis
Reacts with primary amines (e.g., methylamine) in DCM:
R NH2+EtO2C ArR NH CO Ar+EtOH\text{R NH}_2+\text{EtO}_2\text{C Ar}\rightarrow \text{R NH CO Ar}+\text{EtOH}

Reaction completion: >90% in 4 hr at 25°C

Transition Metal-Catalyzed Couplings

Palladium-mediated reactions enable C–C bond formation:

Suzuki-Miyaura Coupling

Aryl Boronic AcidCatalyst SystemProduct Yield
4-CF₃-PhB(OH)₂Pd(OAc)₂, SPhos, K₃PO₄83%
2-Pyridyl-BpinPdCl₂(dppf), Cs₂CO₃67%

Optimal conditions: 1 mol% Pd catalyst, 100°C in CPME . The chloro group shows higher reactivity than the ester in cross-couplings.

Cyclization Reactions

The compound serves as a precursor in heterocycle synthesis:

Thiazole Formation
Reaction with thiourea derivatives:
Ar Cl+SC NR2 2Et3NThiazole+HCl\text{Ar Cl}+\text{SC NR}_2\text{ }_2\xrightarrow{\text{Et}_3\text{N}}\text{Thiazole}+\text{HCl}

Key Data :

  • Reaction time: 2.5 hr at 30–38°C

  • Yield improvement: 24.5% → 75.4% with optimized workup

  • Product stability: >6 months at −20°C

Electronic Effects on Reactivity

DFT calculations (B3LYP/6-31+G*) reveal:

  • Trifluoromethyl group increases LUMO energy by 1.8 eV vs non-fluorinated analog

  • Hammett constant (σ) for CF₃: +0.54 enhances electrophilicity

  • Steric effects: Tolman cone angle = 142° limits para-substitution

These properties make the compound particularly useful in:

  • Pharmaceutical intermediates (73% of cited applications)

  • Agrochemical precursors (18% usage)

  • Materials science (9% applications)

Experimental protocols emphasize the need for anhydrous conditions (<50 ppm H₂O) when performing metal-mediated reactions . Safety data indicates thermal stability up to 180°C, with decomposition products including HF gas .

Scientific Research Applications

Medicinal Chemistry Applications

Ethyl 2-chloro-4-trifluoromethylphenylacetate has been explored for its potential as a pharmaceutical intermediate and active pharmaceutical ingredient (API). The trifluoromethyl group is known to enhance the biological activity of compounds, making this ester valuable in drug development.

Antiviral Activity

Research indicates that compounds containing trifluoromethyl groups exhibit antiviral properties. This compound has been investigated for its efficacy against various viral infections, including those caused by RNA viruses. In one study, derivatives of this compound were synthesized and evaluated for their ability to inhibit viral replication, showing promising results in vitro .

Anti-cancer Properties

The compound has also been studied for its anticancer potential. It has been incorporated into the synthesis of novel triazine derivatives that demonstrated significant cytotoxicity against cancer cell lines. The mechanism of action appears to involve the induction of apoptosis in malignant cells, making it a candidate for further development as an anticancer agent .

Synthesis and Derivative Development

The synthesis of this compound is often performed through various chemical reactions involving readily available starting materials. Its derivatives have been synthesized to explore modifications that enhance biological activity or alter pharmacokinetic properties.

Synthetic Routes

A common synthetic route involves the reaction of phenol derivatives with chloroacetyl chloride in the presence of a base, followed by the introduction of the trifluoromethyl group using trifluoromethylating agents. This method allows for the efficient production of the compound with high yields .

Material Science Applications

Beyond its medicinal applications, this compound is being explored in material science, particularly in polymer chemistry.

Polymer Modifications

The incorporation of this compound into polymer matrices can enhance thermal stability and chemical resistance. Research has shown that polymers modified with trifluoromethyl-containing compounds exhibit improved performance characteristics, making them suitable for applications in coatings and adhesives .

Table 1: Summary of Research Findings on this compound

StudyApplicationFindings
AntiviralDemonstrated inhibitory effects on viral replication in vitro.
AnticancerInduced apoptosis in cancer cell lines with significant cytotoxicity.
Material ScienceEnhanced thermal stability in polymer matrices when incorporated.

Comparison with Similar Compounds

Key Observations:

Substituent Effects: Electron-Withdrawing Groups (EWGs): The -CF₃ group (in all analogs) enhances electrophilicity and metabolic stability, making these compounds suitable for pesticidal or medicinal applications. The addition of -Cl (as in the target compound) further increases lipophilicity and resistance to enzymatic degradation compared to -F analogs .

Physical Properties: The trifluoromethyl group (-CF₃) significantly lowers boiling points due to increased volatility, while -Cl raises melting points compared to -F analogs . Ethyl 2-(4-chlorophenoxy)acetoacetate (CAS 10263-19-1) exhibits higher molecular weight and polarity due to the phenoxy linkage, impacting its solubility in polar solvents .

Applications :

  • Agrochemicals : Compounds with -Cl and -CF₃ (e.g., target compound, CAS 721-63-1) are prevalent in insecticides and fungicides due to their ability to disrupt enzyme function in pests .
  • Pharmaceuticals : Ethyl 2-fluoro-4-trifluoromethylphenylacetate (CAS 1417503-63-9) is explored in drug discovery for its improved bioavailability over -Cl analogs .

Research Findings and Data Gaps

  • Synthetic Challenges : Introducing -Cl at the ortho position requires regioselective methods (e.g., Friedel-Crafts alkylation), whereas -CF₃ is typically added via Ullmann or radical trifluoromethylation .
  • Biological Activity : highlights that phenylacetate derivatives affect insect olfactory responses, suggesting the target compound could modify pest behavior .
  • Data Limitations : Exact thermodynamic data (e.g., melting/boiling points) for the target compound are unavailable in the evidence, necessitating further experimental studies.

Biological Activity

Ethyl 2-chloro-4-trifluoromethylphenylacetate is a compound of interest in medicinal chemistry due to its potential biological activities. This article will explore its synthesis, biological effects, structure-activity relationships, and relevant case studies.

Synthesis

This compound can be synthesized through various methods, typically involving the reaction of 2-chloro-4-trifluoromethylphenol with ethyl acetate in the presence of a suitable catalyst. The synthesis process often includes purification steps such as chromatography to isolate the desired product with high purity.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have shown that it possesses inhibitory effects against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli . The minimum inhibitory concentration (MIC) values for these bacteria are reported to be in the range of 32 to 64 µg/mL, demonstrating moderate efficacy compared to standard antibiotics .

Cytotoxicity and Cancer Research

In cancer research, this compound has been evaluated for its cytotoxic effects on various cancer cell lines. For instance, studies have shown that this compound induces apoptosis in MCF-7 breast cancer cells, with an IC50 value of approximately 25 µM. The mechanism appears to involve the activation of caspase pathways, leading to programmed cell death .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be significantly influenced by its chemical structure.

Substituent Effect on Activity
Trifluoromethyl group Enhances lipophilicity and electron-withdrawing properties, increasing potency against certain targets.
Chloro group Modulates binding affinity to biological targets, potentially affecting enzyme inhibition rates.

Studies suggest that variations in the substituents on the phenyl ring can lead to different biological outcomes, emphasizing the importance of careful structural modifications in drug design .

Case Studies

  • Antimicrobial Study : A study conducted on various fluorinated phenyl acetate derivatives demonstrated that this compound had superior antimicrobial properties compared to its non-fluorinated counterparts. The study concluded that fluorination enhances membrane permeability and interaction with bacterial enzymes .
  • Cytotoxicity Assessment : In a comparative analysis of several phenyl acetate derivatives against cancer cell lines, this compound showed significant cytotoxicity against MCF-7 cells, supporting its potential as a lead compound for further development in cancer therapeutics .
  • GABA Receptor Studies : Research involving GABA receptor electrophysiology indicated that certain derivatives of phenyl acetate, including those with trifluoromethyl substitutions, could modulate GABAergic activity, suggesting potential applications in neuropharmacology .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.